molecular formula C13H19ClO3S B13523404 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride

Katalognummer: B13523404
Molekulargewicht: 290.81 g/mol
InChI-Schlüssel: IVRZGSHCMWMRHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)pentane-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Benzyloxy)methyl)pentane-1-ol+SOCl22-((Benzyloxy)methyl)pentane-1-sulfonyl chloride+HCl+SO2\text{2-((Benzyloxy)methyl)pentane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-((Benzyloxy)methyl)pentane-1-ol+SOCl2​→2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of thionyl chloride is common due to its efficiency in converting alcohols to sulfonyl chlorides .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on other molecules, thereby modifying their chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl Chloride: Another sulfonyl chloride derivative, but with a benzene ring instead of a benzyloxy group.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a benzyloxy group.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group and is widely used in organic synthesis.

Uniqueness

2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a pentane chain.

Eigenschaften

Molekularformel

C13H19ClO3S

Molekulargewicht

290.81 g/mol

IUPAC-Name

2-(phenylmethoxymethyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C13H19ClO3S/c1-2-6-13(11-18(14,15)16)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3

InChI-Schlüssel

IVRZGSHCMWMRHF-UHFFFAOYSA-N

Kanonische SMILES

CCCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.